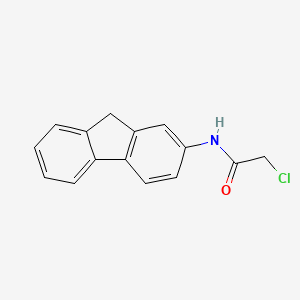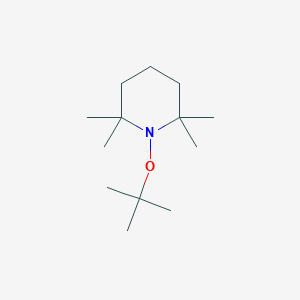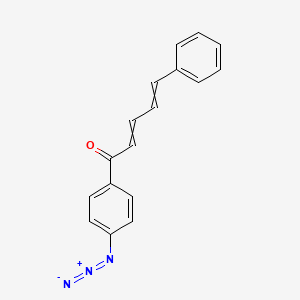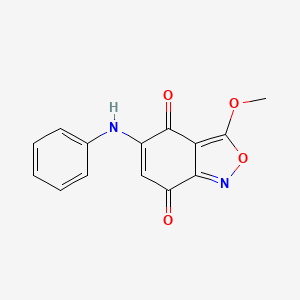
5-Anilino-3-methoxy-2,1-benzoxazole-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Anilino-3-methoxy-2,1-benzoxazole-4,7-dione is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Anilino-3-methoxy-2,1-benzoxazole-4,7-dione typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Various catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, can be employed to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of benzoxazole derivatives often utilizes solution-phase synthesis, where 2-aminophenols react with aldehydes, ketones, or carboxylic acids. The reaction conditions are optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Anilino-3-methoxy-2,1-benzoxazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzoxazole compounds .
Applications De Recherche Scientifique
5-Anilino-3-methoxy-2,1-benzoxazole-4,7-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Anilino-3-methoxy-2,1-benzoxazole-4,7-dione involves its interaction with specific molecular targets and pathways. The benzoxazole scaffold allows efficient interaction with biological targets through π-π stacking, π-cation interactions, and hydrogen bonding . These interactions enable the compound to exert its biological effects, such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
- 2-Methoxy-5-(5-phenyl-1,3-benzoxazol-2-yl)aniline
- 5-Phenyl-1,3-benzoxazole-2-ylamine
- 2-Methylbenzoxazole
Comparison: Compared to other benzoxazole derivatives, 5-Anilino-3-methoxy-2,1-benzoxazole-4,7-dione stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and anilino groups contribute to its enhanced antimicrobial and anticancer properties .
Propriétés
Numéro CAS |
51485-60-0 |
|---|---|
Formule moléculaire |
C14H10N2O4 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
5-anilino-3-methoxy-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C14H10N2O4/c1-19-14-11-12(16-20-14)10(17)7-9(13(11)18)15-8-5-3-2-4-6-8/h2-7,15H,1H3 |
Clé InChI |
ISCFBDRCIIPMHP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=NO1)C(=O)C=C(C2=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



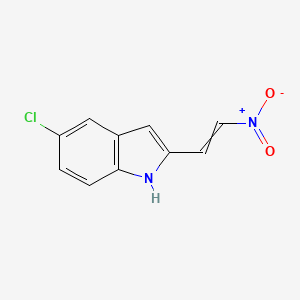
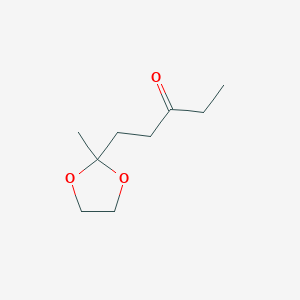
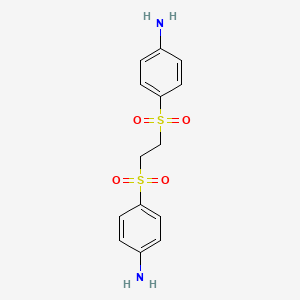
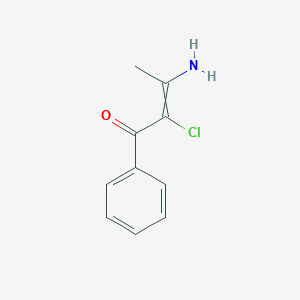
![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)
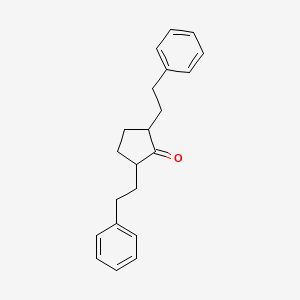


![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)
